molecular formula C13H17NO4 B14741355 Butyl 4-(methoxycarbonylamino)benzoate CAS No. 5282-56-4

Butyl 4-(methoxycarbonylamino)benzoate

Cat. No.: B14741355
CAS No.: 5282-56-4
M. Wt: 251.28 g/mol
InChI Key: YVGSVUDCPCRDNS-UHFFFAOYSA-N
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Description

Butyl 4-(methoxycarbonylamino)benzoate is an organic compound with the molecular formula C12H15NO4. It is an ester derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its white crystalline appearance and is mildly soluble in water but more soluble in organic solvents such as alcohol, ether, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(methoxycarbonylamino)benzoate typically involves the esterification of 4-aminobenzoic acid with butanol in the presence of a catalyst. One common method includes the use of sulfuric acid as a catalyst, where the reaction mixture is heated under reflux conditions to facilitate the esterification process . Another method involves the use of titanous sulfate and toluenesulfonic acid as catalysts, which offers a higher yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes. The flow microreactor system allows for better control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(methoxycarbonylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(methoxycarbonylamino)benzoic acid.

    Reduction: Butyl 4-(hydroxymethylamino)benzoate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Butyl 4-(methoxycarbonylamino)benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Butyl 4-(methoxycarbonylamino)benzoate can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its specific solubility profile and its use in continuous flow microreactor systems for industrial production.

Properties

CAS No.

5282-56-4

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

butyl 4-(methoxycarbonylamino)benzoate

InChI

InChI=1S/C13H17NO4/c1-3-4-9-18-12(15)10-5-7-11(8-6-10)14-13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,16)

InChI Key

YVGSVUDCPCRDNS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)OC

Origin of Product

United States

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